![molecular formula C11H10N2O2 B2949872 3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 329695-60-5](/img/structure/B2949872.png)
3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” is a type of bicyclic structure . Bicyclic structures are valuable in the development of bio-active compounds . They are preferred by medicinal chemists due to their sp3-rich and strained scaffolds, which play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its bicyclic nature . The bicyclic [1.1.1]pentane motif is the most renowned example of bicycles used . The structure can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Safety and Hazards
The safety data sheet for “3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study and use of “3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione” and similar bicyclic structures involve further exploration of their synthetic accessibility . There is a need for additional work to fully exploit the rich chemical space surrounding the platform . This includes the development of new synthetic routes, implementation of new methodologies, and new exit vectorization .
Mechanism of Action
Target of action
The compound belongs to the class of tetramates , which are known to exhibit a broad range of bioactivities. The specific targets of this compound would depend on its exact structure and functional groups, which could interact with various proteins or enzymes in the body.
Mode of action
Tetramates generally work by interacting with their targets in a way that modulates the target’s function. This could involve binding to an active site, altering the conformation of the target, or other mechanisms .
Biochemical pathways
Tetramates are typically biosynthesized in microorganisms by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . The exact pathways affected by this compound would depend on its specific targets.
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Tetramates are known to have a broad range of bioactivities, including antibiotic, antitumor, antifungal, and antiviral effects .
Properties
IUPAC Name |
3-(pyridin-4-ylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-8-5-9(8)11(15)13(10)6-7-1-3-12-4-2-7/h1-4,8-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWMTZTVZIWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)
![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
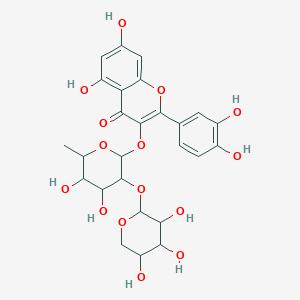
![7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2949799.png)
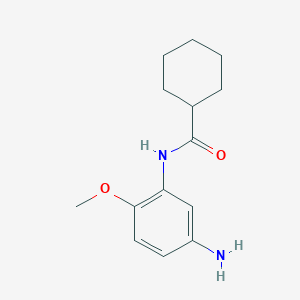
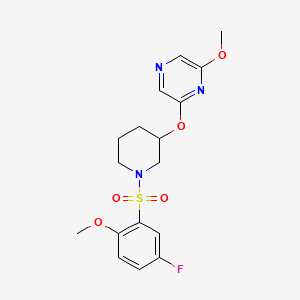
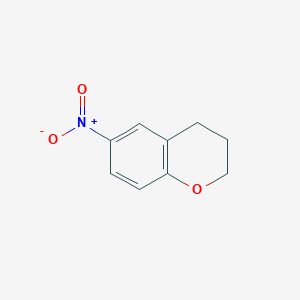
![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)
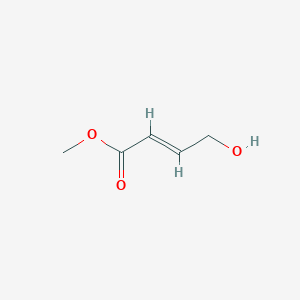
![4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)

